4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine
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Description
The compound “4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. The azetidine ring is substituted with a 2,3-dimethoxyphenylmethyl group and an oxy-2-methylpyridine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring and the aromatic phenyl and pyridine rings would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring and the electron-donating methoxy groups on the phenyl ring. The pyridine ring could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of polar groups like the methoxy groups and the nitrogen in the azetidine and pyridine rings would likely make it somewhat polar .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl]oxy-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-9-15(7-8-19-13)23-16-11-20(12-16)10-14-5-4-6-17(21-2)18(14)22-3/h4-9,16H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRQQCZFVAKDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)CC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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